7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of the benzopyran family, which is characterized by a fused benzene and pyran ring structure. This compound is notable for its diverse biological activities and potential applications in various scientific fields. The specific structure includes two methyl groups at positions 7 and 8, contributing to its unique chemical properties. The compound is also known by its CAS number, 14333-93-8, and has been studied for its potential therapeutic benefits, particularly in the fields of chemistry and biology.
7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be sourced from various chemical suppliers and databases such as PubChem and Benchchem. It falls under the classification of organic compounds, specifically within the category of flavonoids due to its benzopyran structure. The compound's molecular formula is with a molecular weight of approximately 162.23 g/mol .
The synthesis of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several methods:
The reaction conditions typically involve controlling temperature and pH to optimize yield and purity. Continuous flow reactors may be used in industrial settings to enhance production efficiency.
The molecular structure of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one features:
The compound can be represented by its InChI notation: InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3
. The structural representation highlights the spatial arrangement of atoms that contribute to its chemical reactivity.
7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one participates in several types of chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reductions typically utilize sodium borohydride or lithium aluminum hydride under controlled conditions.
The mechanism of action for 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific biological targets:
The physical properties include:
Key chemical properties:
The melting point and boiling point are important for practical applications but require specific experimental determination under controlled laboratory conditions.
7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific applications:
This comprehensive analysis underscores the significance of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in both academic research and industrial applications, highlighting its unique chemical characteristics and potential benefits in medicine and chemistry.
CAS No.:
CAS No.:
CAS No.: 2514-52-5